molecular formula C13H10ClN3 B11866927 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine CAS No. 75007-97-5

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine

Katalognummer: B11866927
CAS-Nummer: 75007-97-5
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: YSOQEAQEFGJKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features a unique imidazo-pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylphenylamine in the presence of a base, followed by reduction and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyrimidine: Similar structure but with a pyrimidine ring.

    2-(2-Methylphenyl)-1H-imidazo(4,5-c)pyridine: Lacks the chloro substituent.

    4-Bromo-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine: Bromine instead of chlorine.

Uniqueness

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is unique due to its specific chloro substituent, which can influence its reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to participate in halogen bonding and affect its pharmacokinetic properties.

Eigenschaften

CAS-Nummer

75007-97-5

Molekularformel

C13H10ClN3

Molekulargewicht

243.69 g/mol

IUPAC-Name

4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-4-2-3-5-9(8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17)

InChI-Schlüssel

YSOQEAQEFGJKDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=CN=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.